(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomyces kanamyceticus. It is primarily used to treat severe bacterial infections and tuberculosis. Kanamycin is available in oral, intravenous, and intramuscular forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kanamycin is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The purified product is then converted into its sulfate form for medical use .
Industrial Production Methods
In industrial settings, kanamycin production involves large-scale fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify kanamycin. The final product is often lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Kanamycin undergoes several types of chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in kanamycin.
Substitution: Substitution reactions can introduce new functional groups into the kanamycin molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various kanamycin derivatives with modified antibacterial properties. These derivatives are often evaluated for their efficacy against resistant bacterial strains .
Scientific Research Applications
Kanamycin has a wide range of scientific research applications:
Chemistry: Used as a selection marker in molecular cloning and genetic engineering experiments.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Used to treat severe bacterial infections, including those caused by multidrug-resistant strains.
Industry: Utilized in the production of genetically modified organisms and in the development of new antibiotics
Mechanism of Action
Kanamycin exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA. This leads to the incorporation of incorrect amino acids into the growing peptide chain, resulting in nonfunctional proteins and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Tobramycin: An aminoglycoside used to treat various bacterial infections
Uniqueness of Kanamycin
Kanamycin is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is also effective against mycobacteria, making it a valuable second-line treatment for tuberculosis .
Properties
CAS No. |
102907-96-0 |
---|---|
Molecular Formula |
C28H49NO8 |
Molecular Weight |
527.699 |
IUPAC Name |
(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione |
InChI |
InChI=1S/C28H49NO8/c1-10-21-14(2)11-12-20(30)15(3)13-16(4)26(17(5)23(31)18(6)27(34)36-21)37-28-25(33)22(29(8)9)24(32)19(7)35-28/h14-19,21-22,24-26,28,32-33H,10-13H2,1-9H3/t14-,15-,16+,17+,18-,19-,21?,22+,24-,25-,26+,28+/m1/s1 |
InChI Key |
YNDYFFYPLQMGQP-RTHMMUJQSA-N |
SMILES |
CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.